Methyl 4-cyano-1H-indole-3-carboxylate
Description
Methyl 4-cyano-1H-indole-3-carboxylate is a heterocyclic organic compound featuring an indole backbone substituted with a cyano group at the 4-position and a methyl ester group at the 3-position. Its molecular formula is C₁₁H₈N₂O₂, with a molecular weight of 200.20 g/mol.
The compound’s synthesis likely involves esterification or substitution reactions. For example, analogous compounds like methyl 1-methyl-1H-indole-3-carboxylate are synthesized via refluxing the corresponding carboxylic acid with methanol and catalytic sulfuric acid .
The indole scaffold is pharmacologically significant, often serving as a core structure in bioactive molecules.
Properties
Molecular Formula |
C11H8N2O2 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
methyl 4-cyano-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H8N2O2/c1-15-11(14)8-6-13-9-4-2-3-7(5-12)10(8)9/h2-4,6,13H,1H3 |
InChI Key |
WCNPBWYQNMNVBY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=CC=CC(=C21)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyano-1H-indole-3-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the reaction of 4-cyano-3-formylindole with methanol in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-cyano-1H-indole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-cyano-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Substituent Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-cyano group in the target compound is strongly electron-withdrawing, which may reduce electron density at the indole ring compared to analogs with methoxy (e.g., ethyl 5-methoxyindole-2-carboxylate) or methyl groups. This could influence reactivity in electrophilic substitution or metal coordination .
- Steric Considerations : Methyl 1-methyl-1H-indole-3-carboxylate features an N1-methyl group, which introduces steric hindrance that may limit intermolecular interactions. In contrast, the unsubstituted NH group in the target compound allows for hydrogen bonding, as seen in related indole carboxylates .
Physicochemical Properties
- Melting Points: While data for the target compound is unavailable, substituents like cyano groups generally increase melting points due to dipole interactions. For example, 7-methoxy-1H-indole-3-carboxylic acid melts at 199–201°C , suggesting the target compound may have a comparable or higher melting point.
- Solubility : Ester groups (e.g., COOCH₃) improve solubility in organic solvents relative to carboxylic acids.
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